molecular formula C14H27N3O3 B7930705 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930705
M. Wt: 285.38 g/mol
InChI Key: MCQMFGSUHDOVEN-NSHDSACASA-N
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Description

This compound is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group and an isopropyl-tert-butyl carbamate moiety.

The compound’s tert-butyl carbamate group enhances stability and modulates solubility, while the 2-amino-acetyl moiety provides a reactive primary amine, suggesting utility as an intermediate in peptide synthesis or protease inhibitor development. It is classified as a research chemical, with strict handling protocols (e.g., PPE requirements, waste disposal guidelines) emphasized in similar compounds ().

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQMFGSUHDOVEN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including anti-cancer and neuroprotective effects.

Chemical Structure and Properties

The compound has the following chemical formula:
C12H22N2O3C_{12}H_{22}N_{2}O_{3}
It features a pyrrolidine ring, an amino group, and a tert-butyl ester, which contribute to its biological activity. The presence of the amino group allows for hydrogen bonding with biological targets, while the ester can undergo hydrolysis to release active intermediates.

The biological activity of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is attributed to its interaction with various molecular targets. The mechanism involves:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with proteins or enzymes, potentially modulating their activity.
  • Hydrolysis : The ester group can be hydrolyzed in physiological conditions, releasing biologically active entities that may exert therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exhibit significant anticancer properties. For instance:

  • A derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • The compound's structure supports interactions with cancer-related proteins, suggesting potential mechanisms for inhibiting tumor growth.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyrrolidine derivatives:

  • Compounds in this class have shown promise in targeting neuroinflammatory pathways and providing antioxidant effects .
  • Studies have indicated dual inhibition of cholinesterase and beta-secretase enzymes, which are critical in Alzheimer's disease pathology .

Data Tables

Activity Effect Reference
AnticancerCytotoxicity against FaDu cells
NeuroprotectionAntioxidant and antiaggregatory
Cholinesterase InhibitionDual inhibition in Alzheimer's models

Case Studies

  • Cytotoxicity Study :
    • Objective : To assess the anticancer activity against hypopharyngeal tumors.
    • Method : FaDu cells were treated with varying concentrations of the compound.
    • Results : The compound showed a dose-dependent increase in cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment.
  • Neuroprotective Study :
    • Objective : To evaluate the effects on neuroinflammation.
    • Method : In vitro assays were conducted using neuronal cell lines exposed to inflammatory cytokines.
    • Results : The compound significantly reduced markers of inflammation and oxidative stress, suggesting its utility in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:

Compound Name Heterocyclic Ring Substituent on N1 Carbamate Group Molecular Formula Molecular Weight Key Features Reference
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidine (5-membered) 2-Amino-acetyl Isopropyl-tert-butyl C14H27N3O3* ~297.4* Chiral S-configuration; primary amine for reactivity
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidine (6-membered) (S)-2-Amino-propionyl Isopropyl-tert-butyl C16H31N3O3 329.4 Extended acyl chain; increased steric bulk
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidine 2-Chloro-acetyl Isopropyl-tert-butyl C14H26ClN3O3 327.8 Electrophilic chloro group for synthetic coupling
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidine 2-Hydroxy-ethyl Isopropyl-tert-butyl C14H28N2O3 280.4 Hydroxyl group enhances hydrophilicity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Piperidine 2-Amino-ethyl Cyclopropyl-tert-butyl C15H29N3O2 283.4 Cyclopropyl group alters steric/electronic profile
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidine 2-Amino-acetyl Isopropyl-tert-butyl C15H29N3O3 315.4 Larger ring size affects conformation

Notes:

  • *Molecular formula and weight for the target compound are inferred from analogs.
  • Data gaps (e.g., exact solubility, stability) reflect limitations in the provided evidence.

Key Insights from Structural Variations:

Heterocyclic Ring Size :

  • Pyrrolidine (5-membered) vs. piperidine (6-membered) alters ring puckering and hydrogen-bonding capacity. Piperidine derivatives (e.g., ) may exhibit improved metabolic stability due to reduced ring strain.

Substituent Effects: Amino-acetyl (target compound): Enables nucleophilic reactions (e.g., peptide coupling). Chloro-acetyl (): Serves as a synthetic intermediate for alkylation or displacement reactions.

Carbamate Group Modifications :

  • Isopropyl-tert-butyl (target compound) balances steric protection and lipophilicity.
  • Cyclopropyl () introduces rigidity, possibly enhancing target selectivity in enzyme inhibition.

Stereochemistry :

  • The (S)-configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in biological systems, such as binding to protease active sites.

Research Implications:

For example:

  • The chloro-acetyl analog () could act as a precursor for prodrugs.
  • Piperidine variants () may optimize pharmacokinetics in central nervous system (CNS) therapeutics due to enhanced blood-brain barrier penetration.

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